molecular formula C23H25N3O3S B2618116 4-(pyrrolidin-1-ylsulfonyl)-N-(2,6,8-trimethylquinolin-4-yl)benzamide CAS No. 946340-54-1

4-(pyrrolidin-1-ylsulfonyl)-N-(2,6,8-trimethylquinolin-4-yl)benzamide

Cat. No.: B2618116
CAS No.: 946340-54-1
M. Wt: 423.53
InChI Key: HJIZDMHIALRRKR-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-ylsulfonyl)-N-(2,6,8-trimethylquinolin-4-yl)benzamide ( 946340-54-1) is a synthetic small molecule with a molecular formula of C 23 H 25 N 3 O 3 S and a molecular weight of 423.53 g/mol . This benzamide derivative is characterized by a unique hybrid structure that incorporates a 2,6,8-trimethylquinoline moiety, a privileged scaffold in medicinal chemistry, linked to a pyrrolidine-sulfonyl benzamide group . The compound is supplied with a minimum purity of 90% and is intended for research applications exclusively . The structural architecture of this compound suggests significant potential for biological activity. The trimethylquinoline group is a common feature in compounds studied for their interaction with various cellular targets, while the sulfonamide functional group is widely recognized for its ability to inhibit enzymes, particularly carbonic anhydrases and other metalloenzymes . The presence of the pyrrolidine-1-ylsulfonyl group is a key structural feature shared with other high-affinity receptor antagonists reported in pharmacological research, indicating its utility in designing bioactive molecules . As such, this molecule serves as a valuable chemical tool for probing enzyme function, studying receptor interactions, and screening for new therapeutic agents in areas such as oncology and infectious diseases. Researchers can utilize this compound as a building block for the synthesis of more complex derivatives or as a reference standard in assay development. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Please refer to the Certificate of Analysis for specific batch data on purity and quality.

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-(2,6,8-trimethylquinolin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-15-12-16(2)22-20(13-15)21(14-17(3)24-22)25-23(27)18-6-8-19(9-7-18)30(28,29)26-10-4-5-11-26/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIZDMHIALRRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-(2,6,8-trimethylquinolin-4-yl)benzamide typically involves multiple steps:

    Formation of the Pyrrolidin-1-ylsulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride under basic conditions to form the pyrrolidin-1-ylsulfonyl intermediate.

    Quinoline Derivative Formation: The quinoline derivative is synthesized through a series of reactions starting from an appropriate aniline derivative, followed by cyclization and methylation steps.

    Coupling Reaction: The final step involves the coupling of the pyrrolidin-1-ylsulfonyl intermediate with the quinoline derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidin-1-ylsulfonyl)-N-(2,6,8-trimethylquinolin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-(2,6,8-trimethylquinolin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context.

Comparison with Similar Compounds

Quinoline vs. Chromene Derivatives

The target compound’s quinoline core differs from chromene-based analogs (e.g., N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide, Compound 3 in ). Chromenes often exhibit cyclooxygenase (COX) inhibitory or antioxidant activity, whereas quinolines are more commonly associated with kinase inhibition (e.g., PI3K, EGFR) due to their planar aromatic structure, which facilitates π-π stacking in enzyme active sites .

Sulfonamide vs. Sulfonyl Linkers

The pyrrolidine sulfonyl group in the target compound contrasts with the sulfonamide moiety in Example 53 (: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide). Sulfonamides are often associated with enhanced hydrogen-bonding interactions with target proteins (e.g., carbonic anhydrase inhibitors), while sulfonyl groups may confer rigidity and influence logP values. The pyrrolidine ring in the target compound could further enhance solubility compared to bulkier substituents.

Physicochemical Properties

Property Target Compound Example 53 () Compound 3 ()
Molecular Weight (g/mol) ~438 (estimated) 589.1 ~550 (estimated)
Melting Point (°C) Not reported 175–178 Not reported
Key Substituents Pyrrolidine sulfonyl, quinoline Pyrazolo-pyrimidine, fluorophenyl Chlorophenyl, chromene
Hypothetical logP ~3.5 (moderate lipophilicity) ~4.2 (high lipophilicity) ~4.0 (high lipophilicity)

Note: Values for the target compound are estimated using computational tools (e.g., ChemDraw).

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